molecular formula C22H27BrN2O2 B2672552 3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106770-20-0

3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2672552
CAS No.: 1106770-20-0
M. Wt: 431.374
InChI Key: ZKKRNXJJYNHUFQ-UHFFFAOYSA-M
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Description

3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a hexahydroimidazoazepine ring system substituted with hydroxy, methoxyphenyl, and p-tolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide typically involves multi-step organic reactions. The process may start with the preparation of the hexahydroimidazoazepine core, followed by the introduction of the hydroxy, methoxyphenyl, and p-tolyl substituents. Common reagents used in these steps include brominating agents, reducing agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to modify the imidazoazepine ring or other functional groups.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromide ion could produce a variety of substituted imidazoazepine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide involves its interaction with specific molecular targets. For instance, it may act as a calcium channel blocker, inhibiting calcium influx into cells and thereby exerting its effects on smooth muscle relaxation . This mechanism is crucial for its potential use in treating conditions like irritable bowel syndrome.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O2.BrH/c1-17-7-9-18(10-8-17)22(25)16-23(19-11-13-20(26-2)14-12-19)21-6-4-3-5-15-24(21)22;/h7-14,25H,3-6,15-16H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKRNXJJYNHUFQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=C(C=C4)OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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